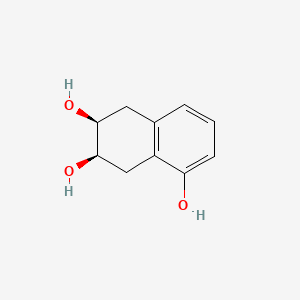

cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol

Description

Structural Characterization of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is (6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol (CAS 35697-16-6), as determined by Lexichem TK 2.7.0. The stereochemical descriptors indicate the spatial arrangement of hydroxyl groups at positions 6 and 7: the C6 hydroxyl adopts the S configuration, while the C7 hydroxyl is in the R configuration. This creates a cis relationship between the two adjacent hydroxyl groups, where both substituents are oriented on the same side of the cyclohexane ring.

The molecular formula is C₁₀H₁₂O₃ , with a molecular weight of 180.20 g/mol . The structure consists of a tetrahydronaphthalene core (a bicyclic system with one aromatic ring fused to a cyclohexane ring) substituted with hydroxyl groups at positions 1, 6, and 7.

X-ray Crystallographic Analysis

X-ray crystallography has been pivotal in confirming the stereochemistry and three-dimensional arrangement of this compound. A related study on cis-5,8-dihydroxy-5,6,7,8-tetrahydro-1,4-naphthoquinone demonstrated that the cyclohexane ring adopts a half-chair conformation , with the hydroxyl groups positioned to minimize steric hindrance. In this compound, the hydroxyl groups at C6 and C7 are cis, forming intramolecular hydrogen bonds that stabilize the structure.

Key findings from crystallographic studies include:

- Atomic coordination : Oxygen atoms in the hydroxyl groups participate in hydrogen bonding, influencing the molecular packing.

- Conformational analysis : The tetrahydronaphthalene core exhibits a chair-like conformation in the cyclohexane ring, with the aromatic ring in a planar arrangement.

- Stereochemical validation : X-ray diffraction confirmed the absolute configuration of the stereocenters at C6 and C7.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

NMR spectroscopy provides critical insights into the electronic environment and bonding of the compound. While direct NMR data for this compound are not explicitly reported, analogous compounds and computational models suggest the following trends:

¹H NMR Characteristics

¹³C NMR Characteristics

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Signatures

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by:

- O–H stretching : Broad peaks at 3200–3500 cm⁻¹ from hydroxyl groups.

- C–O stretching : Strong absorption at 1200–1300 cm⁻¹ due to hydroxyl and ether linkages.

- Aromatic C=C stretching : Peaks at 1450–1600 cm⁻¹ from the naphthalene core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of related tetrahydronaphthalene derivatives (e.g., 1-naphthalenol) exhibits:

Comparative Analysis of cis/trans Isomerism

The cis and trans isomers of 5,6,7,8-tetrahydronaphthalene-1,6,7-triol differ significantly in their stereochemical properties and physical behavior.

| Property | cis Isomer (35697-16-6) | trans Isomer (344764-57-4) |

|---|---|---|

| Stereochemistry | Hydroxyl groups on the same face | Hydroxyl groups on opposite faces |

| Solubility | Higher in polar solvents | Lower in polar solvents |

| Melting Point | Lower (due to weaker H-bonding) | Higher |

| Synthetic Accessibility | Requires stereoselective methods | More readily synthesized |

Key Differences

Properties

IUPAC Name |

(6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKZSCHMOAPNEN-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC2=C1C=CC=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CC2=C1C=CC=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189210 | |

| Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35697-16-6 | |

| Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-5,6,7,8-tetrahydronaphthalene-1,6,7-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Preparation Method from Patent EP0138575B1

A well-documented preparation method described in European Patent EP0138575B1 involves the following key steps:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1. Formation of cis-triol monoacetate acetonide (V) | Reaction in acetone with p-toluenesulfonic acid | Room temperature | Acetone, p-toluenesulfonic acid | Protects hydroxyl groups as acetonide |

| 2. Hydrolysis of acetate group | Diluted NaOH solution (8%) at 60-70°C | 60-70°C | NaOH (8% aqueous) | Converts acetate to free hydroxyl |

| 3. Reaction with epichlorohydrin | Phase transfer catalysis in biphasic system | ~40°C | Epichlorohydrin, dichloromethane, tetrabutylammonium bromide (catalyst) | Organic phase: chlorinated hydrocarbon; catalyst: quaternary ammonium salt |

| 4. Reaction with tert-butylamine | In organic solvent boiling below 100°C | Room temperature to reflux | tert-Butylamine, methanol or cyclic/aliphatic ether | Amination step |

| 5. Hydrolysis of acetonide group | Acidic aqueous phase (pH ~1) in CH2Cl2-water mixture | Room temperature | Acidic aqueous solution, dichloromethane | Final deprotection to yield triol |

Yield: Overall yield reported is approximately 35-40% for the final product.

- Use of mild conditions to preserve stereochemistry.

- Phase transfer catalysis enhances reaction efficiency.

- Avoids isolation of unstable intermediates by in situ transformations.

Alternative Synthetic Routes from Literature

A study published in the Chemical and Pharmaceutical Bulletin (2001) described the synthesis of related cis- and trans-5,8-dihydroxy-5,6,7,8-tetrahydro-1,4-naphthoquinones, which share structural similarity with cis-5,6,7,8-tetrahydronaphthalene-1,6,7-triol. Key points include:

- Starting from 5,8-dihydroxy-1,4-naphthoquinone, methylation is performed using silver oxide and methyl iodide.

- Selective 1,2-reduction is achieved using sodium borohydride in the presence of catalytic cerium chloride to avoid enolization.

- Mixtures of cis- and trans-diols are obtained and separated by chromatography.

- Hydrogenation over platinum oxide in ethanol is used to reduce intermediates further.

While this route is more focused on naphthoquinone derivatives, the reduction and hydroxylation strategies offer insight into stereoselective preparation of cis-triol structures on tetrahydronaphthalene frameworks.

Reaction Conditions and Catalysts

| Parameter | Details |

|---|---|

| Solvents | Acetone (for acetonide formation), dichloromethane (organic phase), methanol, cyclic or aliphatic ethers |

| Catalysts | Osmium tetroxide (OsO4) for dihydroxylation, tetrabutylammonium bromide for phase transfer catalysis, cerium chloride for selective reduction |

| Temperature | 20-30°C for dihydroxylation, 40°C for phase transfer reactions, 60-70°C for hydrolysis, room temperature for acetonide deprotection |

| pH Conditions | Acidic aqueous phase (pH ~1) for acetonide hydrolysis, basic (8% NaOH) for acetate hydrolysis |

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents & Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| 1 | Acetonide formation | p-Toluenesulfonic acid | Acetone | RT | Several hours | - | Protects cis-triol |

| 2 | Acetate hydrolysis | NaOH (8%) | Aqueous | 60-70 | Hours | - | Deprotection |

| 3 | Epichlorohydrin reaction (phase transfer) | Epichlorohydrin, tetrabutylammonium bromide | DCM/aqueous | 40 | Hours | - | Introduces propoxy group |

| 4 | Amination | tert-Butylamine | Methanol or ether | RT to reflux | Hours | - | Forms tert-butylamino derivative |

| 5 | Acetonide hydrolysis | Acidic aqueous solution (pH ~1) | DCM/water | RT | Hours | 35-40 | Final triol obtained |

Research Findings and Considerations

- The use of osmium tetroxide in acetone-water mixtures allows for stereoselective cis-dihydroxylation, crucial for the cis-triol configuration.

- Phase transfer catalysis with tetrabutylammonium bromide facilitates reaction of hydrophilic intermediates with hydrophobic reagents under mild conditions.

- Hydrolysis steps require careful pH and temperature control to avoid decomposition or isomerization.

- The overall multi-step synthesis yields moderate amounts of the target triol, reflecting the complexity of maintaining stereochemical integrity.

- Alternative synthetic routes involving selective reductions and methylation provide complementary strategies but may require chromatographic separation of isomers.

Chemical Reactions Analysis

Types of Reactions

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form diols or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.

Major Products

The major products formed from these reactions include various naphthalene derivatives with altered functional groups, which can be further utilized in synthetic chemistry .

Scientific Research Applications

Intermediate in Drug Synthesis

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is primarily utilized as an intermediate in the synthesis of Nadolol. Nadolol is recognized for its efficacy as a β-adrenergic antagonist, which is crucial for managing conditions such as hypertension and angina pectoris. The synthesis pathway involves several steps where this triol acts as a precursor to more complex structures necessary for the therapeutic action of Nadolol .

Research Applications

The compound has been explored for its potential roles in various research contexts:

- Cardiovascular Research: Studies have demonstrated that derivatives of cis-5,6,7,8-tetrahydronaphthalene can influence heart rate and blood pressure regulation through their action on β-adrenergic receptors .

- Toxicological Studies: The compound has been assessed for its toxicity profiles and potential adverse effects when used in pharmacological contexts. Understanding these properties is vital for ensuring patient safety during drug administration .

Case Study 1: Synthesis of Nadolol

In a study documented in patent literature, this compound was synthesized from simpler naphthalene derivatives. The process involved specific reaction conditions that optimized yield and purity for subsequent conversion into Nadolol. The resulting product was characterized by high affinity for β-adrenergic receptors with minimal side effects compared to older β-blockers .

Case Study 2: Toxicity Evaluation

A comprehensive evaluation was conducted to assess the toxicological effects of this compound in laboratory settings. The findings indicated that while the compound exhibits some irritative properties under certain conditions (e.g., exposure to heat), it remains largely non-toxic at therapeutic doses used in drug formulations .

Mechanism of Action

The mechanism of action of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: Another derivative of tetrahydronaphthalene, used in the synthesis of therapeutic agents.

1,6,7-Naphthalenetriol: A similar compound with hydroxyl groups at different positions, used in various chemical syntheses.

Uniqueness

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is unique due to its specific hydroxylation pattern and tetrahydro structure, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Biological Activity

cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol (C10H12O3) is a polyhydroxylated derivative of tetrahydronaphthalene recognized for its diverse biological activities. This compound features three hydroxyl (-OH) groups that significantly contribute to its chemical reactivity and biological interactions. Recent studies have highlighted its potential as an antioxidant and neuroprotective agent, making it a subject of interest in pharmacological research.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant properties. The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively. This capability is crucial in mitigating oxidative stress-related conditions such as neurodegenerative diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Vitamin C | 50 | Electron donation to free radicals |

| Quercetin | 30 | Chelation of metal ions |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various in vitro studies. It has demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress.

Case Study: Neuroprotection in SH-SY5Y Cells

In a study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide (H2O2), this compound was shown to reduce cell death by approximately 60% at a concentration of 50 µM. This protective effect was attributed to its antioxidant activity and modulation of apoptotic pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with biological macromolecules.

- Enzyme Modulation : The compound may influence enzyme activities involved in oxidative stress responses.

- Cell Signaling Pathways : It has been suggested that this triol may modulate signaling pathways associated with inflammation and cell survival.

Applications in Drug Development

Due to its promising biological properties, this compound is being investigated for potential applications in drug development:

Pharmaceutical Applications

- Antioxidant Supplements : Potential use in formulations aimed at reducing oxidative stress.

- Neuroprotective Agents : Investigated for conditions like Alzheimer's disease and Parkinson's disease.

Q & A

Q. What are the established synthetic routes for cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol, and how is purity ensured?

The compound is synthesized via a multi-step process:

- Step 1 : Reaction of 5,8-dihydro-1-naphthol with acetic anhydride in pyridine, followed by hydrolysis using sodium hydroxide to yield the triol intermediate .

- Step 2 : Epoxidation with epichlorohydrin under nitrogen, using sodium methoxide as a base, followed by solvent removal and recrystallization from ethanol to achieve high purity (melting point: 188–188.5°C) .

- Purification : Recrystallization from ethanol or hexane-ethyl acetate mixtures ensures removal of byproducts. Analytical techniques like melting point determination and HPLC are critical for verifying purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray Diffraction (XRD) : Single-crystal XRD at 93 K (Rigaku SPIDER diffractometer, graphite-monochromated radiation) confirms the cis-configuration. Key parameters: , , with atomic displacement parameters refined using full-matrix least-squares .

- NMR/IR : - and -NMR (in DMSO-) resolve hydroxyl and aromatic proton environments, while IR identifies hydroxyl stretches (~3200–3400 cm) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Moderately soluble in polar solvents (methanol, ethanol) but poorly soluble in hexane. Recrystallization in ethanol optimizes yield .

- Stability : Sensitive to oxidation; storage under nitrogen at −20°C in amber vials is recommended. Acidic conditions may degrade the triol moiety .

Advanced Research Questions

Q. How can conflicting spectral data between synthetic batches be resolved?

- Multi-Technique Validation : Cross-validate using XRD (for crystal packing), - HSQC NMR (for proton-carbon correlations), and high-resolution mass spectrometry (HRMS) .

- Dynamic NMR : Assess conformational flexibility in solution, particularly for hydroxyl groups, which may cause signal broadening .

Q. What in vitro models are suitable for evaluating anticancer activity, and how are structure-activity relationships (SAR) explored?

- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity assays (MTT or SRB). Pyridine-tetrahydronaphthalene hybrids show IC values in the micromolar range, suggesting scaffold potential .

- SAR Studies : Modify hydroxyl positions or introduce substituents (e.g., methyl, methoxy) to assess impact on potency. Retinoid analogs with tetrahydronaphthalene cores demonstrate that stereochemistry (cis vs. trans) significantly affects receptor binding .

Q. What mechanistic insights explain contradictions in reported biological activity?

- Redox Behavior : The triol’s phenolic groups may act as pro-oxidants in cell cultures, confounding cytotoxicity results. Use ROS scavengers (e.g., NAC) to isolate redox-mediated effects .

- Epoxide Reactivity : Intermediate epoxide derivatives (e.g., 2,3-cis-epoxypropoxyl analogs) may undergo hydrolysis in aqueous media, altering bioavailability .

Methodological Tables

| Parameter | Value/Technique | Reference |

|---|---|---|

| Melting Point | 188–188.5°C (ethanol recrystallization) | |

| XRD Resolution () | 0.026 (1994 reflections) | |

| Anticancer IC Range | 10–50 μM (MCF-7 cells) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.